Theophylline is naturally found in tea leaves, coffee beans, and cocoa. It was first isolated in 1888 by Albert Kossel. Meglumine, on the other hand, is synthesized from D-mannose and is used to improve the solubility of various drugs.
Theophylline is classified as a methylxanthine, which includes other compounds like caffeine and theobromine. It acts as a bronchodilator and has additional effects on the cardiovascular system.
The synthesis of theophylline can be achieved through various methods. A notable high-yield synthesis involves:
The synthesis requires precise control over temperature and pressure conditions to ensure high yields and purity of the final product.
The molecular formula of theophylline is , with a molecular weight of approximately 180.17 g/mol. Its structure features a purine ring system with two methyl groups at positions 1 and 3.
Theophylline undergoes various metabolic reactions within the body, primarily through hepatic metabolism. Key metabolic pathways include:
These reactions are crucial for determining the pharmacokinetics of theophylline in clinical settings .
The metabolic pathways are influenced by factors such as age, liver function, and concurrent medications that may affect enzyme activity.
Theophylline exerts its therapeutic effects primarily through:
The effective concentration for inducing relaxation in bronchial smooth muscle is typically around 117 μM for half-maximal effect .
The primary applications of theophylline meglumine include:
The chemical synthesis of theophylline (1,3-dimethylxanthine) dates to 1895, when Emil Fischer and Lorenz Ach first synthesized it from 1,3-dimethyluric acid [9]. Early therapeutic applications exploited its diuretic properties, but Samuel Hirsch’s 1922 discovery of its bronchodilatory effects shifted focus toward respiratory medicine [9]. Initial formulations used freebase theophylline, but poor water solubility (≈1 mg/mL) limited clinical utility. This spurred salt formation strategies:
Table 1: Historical Milestones in Theophylline Salt Development
Period | Innovation | Chemical Advancement | |
---|---|---|---|
1895 | Fischer’s chemical synthesis | Demethylation of 1,3-dimethyluric acid | |
1922 | First bronchodilator application | Recognition of smooth muscle relaxation | |
1930s | Aminophylline commercialization | Ethylenediamine complexation (salt factor 0.79–0.86) | |
1970s | Meglumine salt development | Carbohydrate-derived counterion for improved biocompatibility | |
2000s | Engineered particulate systems | Co-spray-drying with amino acids (e.g., leucine) for inhalation | [7] |
Conjugating theophylline with meglumine (molecular weight 195.22 g/mol) exploits the carboxylic acid group at C7 of the xanthine core and meglumine’s tertiary amine. Modern techniques enhance reaction efficiency and product performance:
Table 2: Analytical Signatures of Theophylline-Meglumine Derivatives
Characterization Method | Freebase Theophylline | Theophylline-Meglumine | Interpretation | |
---|---|---|---|---|
FTIR (C=O stretch) | 1700 cm⁻¹ | 1650–1680 cm⁻¹ | Ionic bond formation | |
¹³C-NMR (carbonyl) | 27.7δ, 29.9δ | 33–35δ | Electronic environment shift | |
DSC melting point | 270–274°C | 210–215°C (decomposition) | Altered crystal lattice | |
Solubility (25°C) | 1 mg/mL | >50 mg/mL | Enhanced hydrophilicity | [7] [1] |
Critical physicochemical differences govern salt selection for drug development:
Table 3: Performance Metrics of Theophylline Salts
Parameter | Aminophylline | Theophylline Meglumine | Significance | |
---|---|---|---|---|
Theophylline content | 79–86% | ≈80% | Equivalent dosing | |
Solution pH (10% w/v) | 9.0–9.5 | 5.5–7.0 | Reduced tissue irritation | |
Degradation products | Ethylenediamine, theophylline | Meglumine, theophylline | Lower allergenic potential | |
Fine particle fraction (DPI) | ≤35% | ≤47.8% | Superior lung deposition | [6] [7] [8] |
Theophylline’s xanthine core (C₇H₈N₄O₂) undergoes complex biotransformations that inform synthetic analog design:
Table 4: Synthetic Pathways for Theophylline Derivatives
Modification Type | Reaction Conditions | Key Product Features | |
---|---|---|---|
Enzymatic oxidation (CYP1A2) | Liver microsomes, NADPH | 3-Methylxanthine (bioactivation) | |
Traube synthesis | Dimethylurea + ethyl cyanoacetate → nitrosation → reduction | Unsubstituted xanthine scaffold | |
C8 bromination | Br₂/acetic acid, 70°C, 2h | Electrophilic site for cross-coupling | |
Meglumine conjugation | Theophylline + meglumine (1:1), ethanol/water, 60°C | >50 mg/mL solubility, amorphous structure | [1] [3] [7] |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1